molecular formula C24H31N3O6S B3007655 N1-((3-(甲苯磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲氧基苯乙基)草酰胺 CAS No. 868982-89-2

N1-((3-(甲苯磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲氧基苯乙基)草酰胺

货号 B3007655
CAS 编号: 868982-89-2
分子量: 489.59
InChI 键: QTIWPUQSCUKPQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" is a complex molecule that likely contains an oxazolidinone core, a mesitylsulfonyl group, and an oxalamide moiety. While the specific molecule is not directly discussed in the provided papers, the general classes of compounds such as oxazolidinones and oxalamides are mentioned, which are known for their utility in synthetic organic chemistry and pharmaceutical applications.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives is described in the first paper, where a unified approach to the synthesis of N-methyl amino acids through 5-oxazolidinones is presented . This method could potentially be adapted for the synthesis of the N1-oxazolidin-2-yl moiety present in the target compound. The second paper discusses a novel synthetic approach to oxalamides, which could be relevant for forming the oxalamide part of the molecule . The synthesis involves a one-pot reaction sequence that includes a Meinwald rearrangement, which might be applicable to the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of oxazolidinones is further elaborated in the third paper, where the stereo- and regio-selectivity of the synthesis of chiral N-methyl-2-oxazolidinones is described . This information could be useful in understanding the stereochemistry of the oxazolidinone moiety within the target compound. The structure of oxazolidinones is known to be versatile for further chemical transformations, which could be relevant for the synthesis and modification of the target molecule.

Chemical Reactions Analysis

The reactivity of oxazolidinones and oxalamides is not directly discussed in the context of the target compound. However, the papers provide insights into the types of reactions that these moieties can undergo. For example, the synthesis of N-methyl amino acids via oxazolidinones suggests that these structures can be manipulated to introduce various functional groups . The novel rearrangement for oxalamide synthesis indicates that these compounds can be formed under acid-catalyzed conditions and might undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by the presence of the oxazolidinone and oxalamide moieties. While the papers do not provide specific data on the target compound, they do describe the properties of related compounds. For instance, the chiral N-methyl-2-oxazolidinones are described in terms of their structure and properties, which could shed light on the behavior of the oxazolidinone part of the target molecule . The oxalamide part, as synthesized in the second paper, would contribute to the overall physical properties such as solubility and melting point .

科学研究应用

抗菌特性

恶唑烷酮类,N1-((3-(甲苯磺酰基)恶唑烷-2-基)甲基)-N2-(4-甲氧基苯乙基)草酰胺所属的类别,已证明具有显着的抗菌特性。例如,研究表明,各种恶唑烷酮类似物,如 U-100592 和 U-100766,对一系列临床上重要的人类病原体表现出显着的体外抗菌活性 (Zurenko 等人,1996 年)。这包括对耐甲氧西林金黄色葡萄球菌和肠球菌属的有效性。

醛糖还原酶抑制剂

涉及此类化合物的另一个研究领域是它们作为醛糖还原酶抑制剂的作用。这在糖尿病并发症的治疗中具有潜在应用。特别是,与恶唑烷酮相关的甲基[4-氧代-2-(芳酰亚氨基)-3-(取代苯基)噻唑烷-5-亚烷基]乙酸衍生物已被评估其对醛糖还原酶的抑制效力,在此领域显示出显着潜力 (Ali 等人,2012 年)

癫痫治疗的潜力

对与本化合物密切相关的恶唑烷-2-酮衍生物的研究探索了它们在癫痫治疗中的应用。例如,对三甲双酮的去甲基产物(2,4-恶唑烷二酮的 N-甲基衍生物)的研究已经进行,以评估其在控制小发作癫痫中的有效性 (Chamberlin 等人,1965 年)

减少单胺氧化酶 A 活性

一些恶唑烷酮衍生物,包括带有 1,2,3-三唑取代基的衍生物,已被发现对单胺氧化酶 A (MAO-A) 的活性降低,这是许多恶唑烷酮中不希望的副作用。这项研究对于开发更安全的基于恶唑烷酮的抗菌剂至关重要 (Reck 等人,2005 年)

新型合成方法

已经开发了从手性叠氮化物合成官能化恶唑烷酮的创新方法。这些方法促进了对映体纯恶唑烷酮衍生物的产生,扩展了这些化合物​​在包括药物在内的各个领域的潜在应用 (Park 等人,2003 年)

属性

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIWPUQSCUKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。